molecular formula C18H29NO5 B14658513 dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one CAS No. 40544-68-1

dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one

Cat. No.: B14658513
CAS No.: 40544-68-1
M. Wt: 339.4 g/mol
InChI Key: VTSGZZHOICTQME-CFYXSCKTSA-N
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Description

Dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one is a compound that combines the properties of two distinct chemical entities Dibutyl (Z)-but-2-enedioate is an ester derived from but-2-enedioic acid, while 1-ethenylpyrrolidin-2-one is a derivative of pyrrolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl (Z)-but-2-enedioate typically involves the esterification of but-2-enedioic acid with butanol under acidic conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation .

1-ethenylpyrrolidin-2-one can be synthesized via the reaction of pyrrolidinone with acetylene in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of dibutyl (Z)-but-2-enedioate involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Similarly, the production of 1-ethenylpyrrolidin-2-one is carried out in large reactors with efficient catalytic systems to ensure high throughput and purity .

Chemical Reactions Analysis

Types of Reactions

Dibutyl (Z)-but-2-enedioate undergoes various chemical reactions, including:

1-ethenylpyrrolidin-2-one also participates in several reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one involves interactions with various molecular targets. The ester group can undergo hydrolysis, releasing but-2-enedioic acid and butanol, which can further participate in metabolic pathways. The pyrrolidinone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one is unique due to its combination of ester and pyrrolidinone functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .

Properties

CAS No.

40544-68-1

Molecular Formula

C18H29NO5

Molecular Weight

339.4 g/mol

IUPAC Name

dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one

InChI

InChI=1S/C12H20O4.C6H9NO/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-2-7-5-3-4-6(7)8/h7-8H,3-6,9-10H2,1-2H3;2H,1,3-5H2/b8-7-;

InChI Key

VTSGZZHOICTQME-CFYXSCKTSA-N

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)OCCCC.C=CN1CCCC1=O

Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCCC.C=CN1CCCC1=O

Related CAS

40544-68-1

Origin of Product

United States

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